molecular formula C11H10N2O3 B2774654 2-(3-carbamoyl-1H-indol-1-yl)acetic acid CAS No. 1016689-54-5

2-(3-carbamoyl-1H-indol-1-yl)acetic acid

Cat. No.: B2774654
CAS No.: 1016689-54-5
M. Wt: 218.212
InChI Key: SGHBCZQKOOSRRQ-UHFFFAOYSA-N
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Description

2-(3-carbamoyl-1H-indol-1-yl)acetic acid is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research .

Properties

IUPAC Name

2-(3-carbamoylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-11(16)8-5-13(6-10(14)15)9-4-2-1-3-7(8)9/h1-5H,6H2,(H2,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBCZQKOOSRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-carbamoyl-1H-indol-1-yl)acetic acid typically involves the reaction of indole with hydroxyl acetic acid. In a typical procedure, indole is reacted with hydroxyl acetic acid in the presence of a base such as potassium hydroxide. The reaction is carried out in a high-pressure reactor at elevated temperatures (around 250°C) for an extended period (approximately 18 hours). After the reaction, the product is isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-carbamoyl-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • This compound serves as a crucial building block in organic synthesis, particularly for creating more complex molecules. Its indole structure allows for versatile modifications and functionalizations, making it a valuable reagent in chemical reactions.

Reactivity Profile

  • 2-(3-Carbamoyl-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
    • Oxidation : Can be oxidized to form oxo derivatives.
    • Reduction : Capable of undergoing reduction to yield its reduced forms.
    • Electrophilic Substitution : The presence of the indole nucleus facilitates electrophilic substitution reactions.

Biological Applications

Antiviral Properties

  • Research indicates that compounds with similar structures exhibit antiviral activity. Studies have shown that this compound may interact with viral targets, potentially inhibiting viral replication .

Anti-inflammatory Effects

  • The compound has been investigated for its anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

  • Preliminary studies suggest that this compound may possess anticancer properties. Its ability to influence cell signaling pathways could make it a candidate for further research in cancer therapy .

Medical Applications

Therapeutic Potential

  • Given its biological activities, this compound is being explored as a therapeutic agent for various diseases. Its interactions with biological targets may lead to the development of new drugs aimed at treating conditions such as cancer and viral infections .

Industrial Applications

Pharmaceutical Production

  • The compound is utilized in the pharmaceutical industry for the production of drugs and fine chemicals. Its unique chemical properties make it suitable for developing new therapeutic agents and enhancing existing formulations.

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Application Area Description Key Findings
ChemistryBuilding block for synthesisVersatile reagent in organic reactions; undergoes oxidation, reduction, and substitution.
BiologyAntiviral and anti-inflammatoryExhibits potential antiviral activity; modulates inflammatory pathways.
MedicineTherapeutic agentInvestigated for anticancer properties; potential in treating viral infections.
IndustryPharmaceutical productionUsed in drug development and fine chemicals synthesis.

Mechanism of Action

The mechanism of action of 2-(3-carbamoyl-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-carbamoyl-1H-indol-1-yl)acetic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(3-Carbamoyl-1H-indol-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

This compound has the following chemical properties:

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol
  • Melting Point : Approximately 150°C
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water .

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including those similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that specific structural modifications can enhance the efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2 µg/mL, indicating potent activity .

Anticancer Activity

The compound has also shown promise in anticancer studies. For instance, a related indole derivative demonstrated significant cytotoxic effects on cancer cell lines such as Caco-2 and A549. The viability of Caco-2 cells decreased significantly upon treatment with certain analogues, suggesting that modifications to the indole structure can enhance anticancer activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Key findings from SAR studies include:

ModificationImpact on Activity
Presence of carbamoyl groupEssential for antimicrobial activity
Indole ring substitutionsAltered potency against target cells
Chain length variationsSignificant impact on solubility and bioavailability

These modifications highlight the importance of specific functional groups in determining the biological efficacy of the compound.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Antimicrobial Efficacy : One study synthesized various thiazole derivatives and compared their antimicrobial activity against standard antibiotics. The results indicated that specific substitutions on the indole structure led to enhanced activity against Gram-positive bacteria .
  • Anticancer Potential : In vitro studies showed that certain derivatives significantly reduced cell viability in cancer cell lines. For example, compounds with specific phenyl substitutions demonstrated improved anticancer activity compared to their parent structures .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells and inhibit key metabolic pathways involved in cell proliferation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-carbamoyl-1H-indol-1-yl)acetic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Route 1 : Condensation of indole precursors with carbamoyl groups via acetic acid-mediated reflux, using sodium acetate as a catalyst (reaction time: 3–5 hours). Monitor progress via TLC or HPLC .
  • Route 2 : Palladium-catalyzed cross-coupling for regioselective modifications, particularly for introducing carbamoyl groups at the indole C3 position .
    • Optimization : Adjust reaction temperature (80–120°C), solvent polarity (DMF/acetic acid mixtures), and stoichiometry of reagents. Use spectroscopic monitoring (e.g., ESI-MS, NMR) to identify intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • FT-IR/Raman : Identify vibrational modes of the carbamoyl (-CONH2) and acetic acid (-COOH) groups. Key peaks: ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) .
  • NMR : ¹H NMR (DMSO-d6) shows indole protons (δ 7.2–7.8 ppm) and acetic acid methylene protons (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or DMSO environments to study stability and aggregation behavior .
    • Applications : Predict interaction with biological targets (e.g., enzymes) via docking studies using AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Antioxidant assays (e.g., DPPH radical scavenging) may show variability due to:

  • Experimental Design : Differences in cell lines, assay pH, or incubation times .
  • Sample Purity : Verify via HPLC (≥95% purity; mobile phase: acetonitrile/water gradients) .
    • Resolution : Standardize protocols (e.g., OECD guidelines) and validate results across multiple labs.

Q. What strategies enable regioselective functionalization of the indole ring in this compound?

  • Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., -COOH) to selectively modify C4/C5 positions .
  • Protecting Groups : Temporarily block the carbamoyl group with Boc (tert-butyloxycarbonyl) to prevent unwanted side reactions during alkylation/acylation .

Q. How should researchers address instability in aqueous solutions during biological assays?

  • Stabilization :

  • pH Adjustment : Maintain solutions at pH 6–7 (phosphate buffer) to prevent hydrolysis of the carbamoyl group .
  • Lyophilization : Store as a lyophilized powder at -20°C; reconstitute in DMSO for cell-based assays .

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